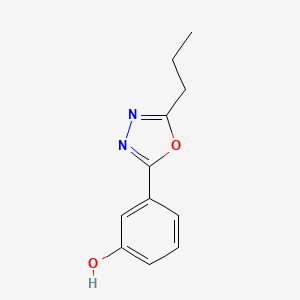
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is a heterocyclic compound that features a phenol group attached to a 1,3,4-oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of a propyl-substituted hydrazide with a phenolic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can reduce the reaction time significantly .
化学反応の分析
Types of Reactions
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
Agriculture: It is explored as a potential herbicide and pesticide due to its biological activity against various pests.
作用機序
The mechanism of action of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or disrupt cellular processes in pathogens. The oxadiazole ring can interact with proteins and enzymes, leading to the inhibition of their activity. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenol
- 3-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
- 3-(5-Ethyl-1,3,4-oxadiazol-2-YL)phenol
Uniqueness
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is unique due to its specific propyl substitution, which can influence its physical and chemical properties. The propyl group can affect the compound’s solubility, reactivity, and biological activity compared to other similar compounds .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-(5-propyl-1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-12-13-11(15-10)8-5-3-6-9(14)7-8/h3,5-7,14H,2,4H2,1H3 |
InChIキー |
DNWLWFQZNOMCGG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(O1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)
![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)
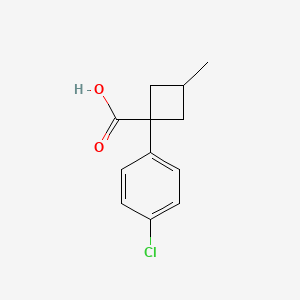
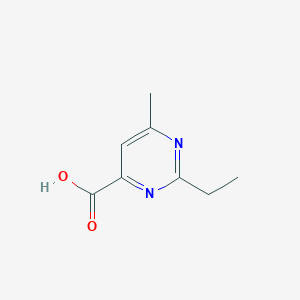
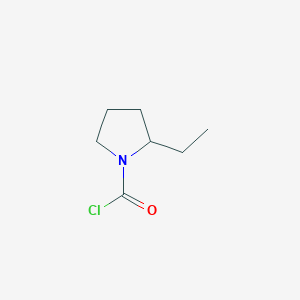
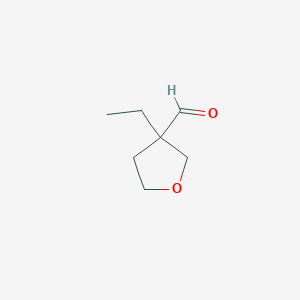
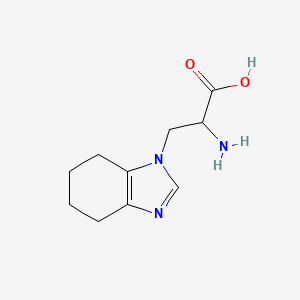
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
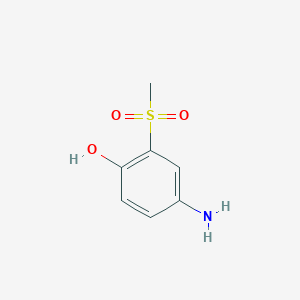

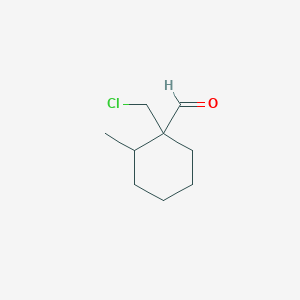
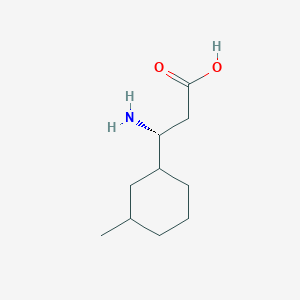
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)
